molecular formula C18H14F4N2OS B2980599 5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1030939-22-0

5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No. B2980599
CAS RN: 1030939-22-0
M. Wt: 382.38
InChI Key: JOELMWWFAVZBNM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorobenzyl group, a trifluoromethyl group, and a thiazoloquinoxalinone group. These groups are common in many pharmaceuticals and synthetic compounds due to their unique chemical properties .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s reactivity and stability.

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic Activities of Isatin Derivatives : A study involved the synthesis and characterization of a series of isatin derivatives, including quinoxalines, which were evaluated for their in vitro cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7. Compounds demonstrated significant cytotoxic activities, highlighting the potential of such derivatives in cancer research (Reddy et al., 2013).

  • Antitumor Properties of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-aminophenyl)benzothiazoles explored their synthesis and in vitro biological properties. These compounds showed potent cytotoxicity in breast cancer cell lines, offering insights into the development of new antitumor agents (Hutchinson et al., 2001).

  • Antimicrobial Activity of Novel Triazole Derivatives : A study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, assessing their antimicrobial activity. This research demonstrated the potential of these compounds as antimicrobial agents, with certain derivatives showing significant activity (Yurttaş et al., 2020).

Therapeutic Applications

  • Neuraminidase Inhibitors for Influenza : Compounds designed as neuraminidase inhibitors were evaluated for their ability to inhibit the influenza H1N1 virus. Certain derivatives displayed moderate activity, indicating the potential for developing new antiviral drugs (Yilin et al., 2016).

  • Anticancer Agents Derived from Ciprofloxacin : A series of ciprofloxacin-derived 1,3,4-thiadiazoles were synthesized and assessed as novel anticancer agents. Some compounds exhibited significant activity against various cancer cell lines, underlining the versatility of fluoroquinolone derivatives in cancer therapy (Ahadi et al., 2020).

Future Directions

The use of trifluoromethyl groups in synthetic chemistry and pharmaceuticals continues to be an active area of research . Future directions may include the development of more efficient methods for introducing the trifluoromethyl group, as well as exploring its use in new types of compounds.

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-13-3-1-2-11(6-13)8-23-15-7-12(18(20,21)22)4-5-14(15)24-10-26-9-16(24)17(23)25/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOELMWWFAVZBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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